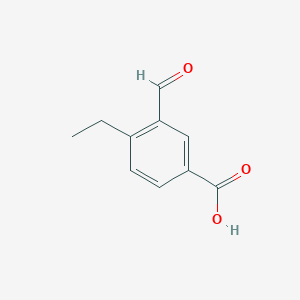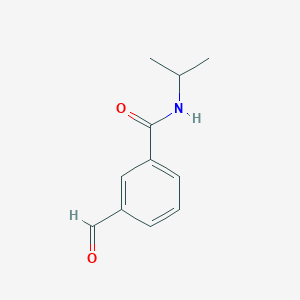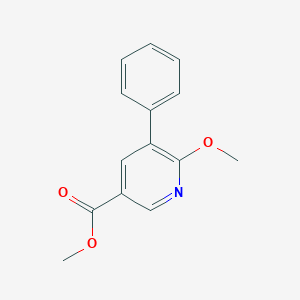
Hyaluronic acid disaccharide sodium salt
描述
Hyaluronic acid disaccharide sodium salt is a derivative of hyaluronic acid, a naturally occurring glycosaminoglycan found in various connective tissues of humans and animals. This compound consists of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, linked by β-1,4 and β-1,3 glycosidic bonds . It is known for its exceptional water-retaining properties and viscoelasticity, making it a valuable component in medical, cosmetic, and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hyaluronic acid disaccharide sodium salt typically involves the chemical modification of hyaluronic acid. One common method is the partial hydrolysis of hyaluronic acid using specific enzymes or acids to break down the polymer into disaccharide units . The resulting disaccharides are then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Streptococcus zooepidemicus is a commonly used microorganism for this purpose . The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the hyaluronic acid. The polymer is then hydrolyzed and neutralized to obtain the disaccharide sodium salt .
化学反应分析
Types of Reactions: Hyaluronic acid disaccharide sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Sodium periodate is often used to oxidize the hydroxyl groups on the disaccharide units.
Reduction: Sodium borohydride can be employed to reduce the oxidized disaccharides back to their original form.
Substitution: Various chemical groups can be introduced to the disaccharide units through substitution reactions using reagents like acetic anhydride.
Major Products: The major products formed from these reactions include modified disaccharides with altered functional groups, which can enhance their properties for specific applications .
科学研究应用
Hyaluronic acid disaccharide sodium salt has a wide range of applications in scientific research:
作用机制
Hyaluronic acid disaccharide sodium salt functions primarily as a tissue lubricant and plays a crucial role in modulating interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection and facilitating wound healing by transporting growth factors and structural proteins to the site of action . The compound is enzymatically degraded, releasing active proteins that promote tissue repair .
相似化合物的比较
Chondroitin Sulfate: Another glycosaminoglycan found in cartilage, known for its role in maintaining the structural integrity of tissues.
Heparan Sulfate: A glycosaminoglycan involved in cell signaling and regulation of various biological processes.
Dermatan Sulfate: Found in skin, blood vessels, and heart valves, it plays a role in wound healing and coagulation.
Uniqueness: Hyaluronic acid disaccharide sodium salt is unique due to its high water-retaining capacity and viscoelastic properties, which are not as pronounced in other glycosaminoglycans . Its ability to form a protective, lubricating layer makes it particularly valuable in medical and cosmetic applications .
属性
IUPAC Name |
sodium;2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGFYXVBIMRPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8238335.png)


![1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine](/img/structure/B8238355.png)




![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B8238405.png)

